molecular formula C6H7N5O B032418 3-Methylguanine CAS No. 2958-98-7

3-Methylguanine

Cat. No. B032418
CAS RN: 2958-98-7
M. Wt: 165.15 g/mol
InChI Key: XHBSBNYEHDQRCP-UHFFFAOYSA-N
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Description

3-Methylguanine is a compound derived from guanine, one of the four main nucleobases found in DNA. It has been the subject of various studies due to its relevance in biochemical processes and potential applications.

Synthesis Analysis

  • Itaya, Shioyama, and Kagatani (1982) developed an improved procedure for synthesizing 3-methylguanine from 2, 6-diamino-1-methyl-4-pyrimidone, providing detailed spectral data for the compounds involved (Itaya, Shioyama, & Kagatani, 1982).
  • Rogers and Ulbricht (1971) reported the first synthesis of 3-methylisoguanine, a related compound, detailing the steps involved in its creation from methylated derivatives of pyrimidine (Rogers & Ulbricht, 1971).

Molecular Structure Analysis

  • The molecular structure of 3-methylguanine has been analyzed using various spectroscopic techniques. Itaya et al. (1982) provided ultraviolet (UV) and nuclear magnetic resonance (NMR) spectral data, which are crucial for understanding its molecular structure (Itaya, Shioyama, & Kagatani, 1982).

Chemical Reactions and Properties

  • Sugiyama et al. (1996) explored the incorporation of modified guanine bases, such as 8-methylguanine, into DNA sequences, which can influence the DNA's structural and functional properties. This research provides insights into the chemical behavior of methylated guanines (Sugiyama et al., 1996).

Physical Properties Analysis

  • The physical properties of 3-methylguanine, such as solubility, melting point, and stability, can be inferred from the detailed spectral data provided by Itaya et al. (1982). These properties are essential for understanding its behavior in different environments (Itaya, Shioyama, & Kagatani, 1982).

Chemical Properties Analysis

  • The chemical properties of 3-methylguanine, including its reactivity and interaction with other molecules, can be understood from studies like those conducted by Rogers and Ulbricht (1971), which explore the synthesis of related methylated guanine compounds (Rogers & Ulbricht, 1971).

Scientific Research Applications

DNA Methylation and Carcinogenesis

Research has shown that certain compounds, such as 3,3-dimethyl-1-phenyltriazene, can lead to the methylation of nucleic acids, including the formation of 7-methylguanine and 3-methyladenine in DNA. This methylation is significant in the context of carcinogenesis, particularly in liver and kidney tissues (Kleihues, Kolar, & Margison, 1976). Additionally, the repair enzymes like O6-methylguanine-DNA methyltransferase (Mgmt) and base excision repair (BER) enzymes are critical in defending against carcinogenic effects of methylating agents, indicating the importance of DNA repair mechanisms in response to such methylation events (Wirtz et al., 2010).

Gene Therapy and Chemoprotection

In the field of gene therapy, particularly in the context of allogeneic stem cell transplantation, the role of methylguanine methyltransferase-mediated chemoprotection has been studied. This approach demonstrates how gene-modified cells can be protected against chemotherapy-induced myelosuppression, highlighting a therapeutic application of understanding and manipulating DNA methylation processes (Neff et al., 2003).

Enzymatic Repair of DNA Damage

The enzymatic excision of alkylated DNA bases, including 3-methyladenine and 7-methylguanine, is a crucial process in DNA repair. Specific enzymes, such as 3-methyladenine-DNA N-glycosylase, have been identified and studied for their role in recognizing and removing alkylated bases from DNA, which is vital for maintaining genomic stability and preventing carcinogenesis (Cathcart & Goldthwait, 1981).

DNA Damage and Cellular Responses

Studies have also focused on understanding the biological consequences of 3-methyladenine lesions in the mammalian genome. For instance, it has been shown that 3-methyladenine can induce sister chromatid exchange, chromatid and chromosome gaps and breaks, and apoptosis, thereby elucidating the cellular response to specific types of DNA damage (Engelward et al., 1998).

properties

IUPAC Name

2-amino-3-methyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBSBNYEHDQRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N=C1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183755
Record name 3-Methylguanine
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylguanine
Source Human Metabolome Database (HMDB)
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Product Name

3-Methylguanine

CAS RN

2958-98-7
Record name 2-Amino-3,9-dihydro-3-methyl-6H-purin-6-one
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Record name 3-Methylguanine
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Record name 3-Methylguanine
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Record name 2-amino-3,7-dihydro-3-methyl-6H-purin-6-one
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Record name 3-METHYLGUANINE
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Record name 3-Methylguanine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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